molecular formula C11H13N B13513570 Dimethyl(1-phenylprop-2-yn-1-yl)amine

Dimethyl(1-phenylprop-2-yn-1-yl)amine

Cat. No.: B13513570
M. Wt: 159.23 g/mol
InChI Key: WSDTZANXQZCYQY-UHFFFAOYSA-N
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Description

Dimethyl(1-phenylprop-2-yn-1-yl)amine is a tertiary amine characterized by a propargyl (prop-2-yn-1-yl) group attached to a phenyl-substituted carbon, with two methyl groups bonded to the nitrogen atom. This compound belongs to a broader class of propargylamines, which are notable for their role in medicinal chemistry, catalysis, and material science due to their electron-rich nitrogen atom and alkyne functionality. The phenyl group enhances aromatic interactions, while the propargyl moiety offers reactivity in click chemistry and cross-coupling reactions .

Structurally, the compound combines a rigid phenyl ring with a flexible alkyne chain, enabling diverse applications in drug design (e.g., as a precursor for bioactive molecules) and polymer synthesis. Its spectroscopic characterization typically involves $ ^1H $-NMR and $ ^{13}C $-NMR, with distinct signals for the methyl groups (δ ~2.34 ppm) and the alkyne-proximate protons (δ ~3.71 ppm for analogous structures) .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N,N-dimethyl-1-phenylprop-2-yn-1-amine

InChI

InChI=1S/C11H13N/c1-4-11(12(2)3)10-8-6-5-7-9-10/h1,5-9,11H,2-3H3

InChI Key

WSDTZANXQZCYQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

A widely studied method involves the copper(I)-catalyzed Michael addition of secondary amines to α,β-unsaturated ketones followed by addition of metal acetylides generated in situ from terminal alkynes. This method efficiently produces propargylamines including dimethyl(1-phenylprop-2-yn-1-yl)amine derivatives.

  • Reagents : Secondary amine (e.g., dimethylamine), phenylacetylene, methyl vinyl ketone or substituted vinyl ketones.
  • Catalyst : Copper(I) chloride (CuCl), typically 5–10 mol %.
  • Solvent : Toluene or dichloromethane.
  • Temperature : 25–100 °C.
  • Reaction time : 6–12 hours.

Mechanistic Insight

  • The secondary amine undergoes Michael addition to the α,β-unsaturated ketone forming a Michael adduct.
  • This intermediate undergoes C–C bond cleavage generating an iminium ion.
  • The copper acetylide formed from the terminal alkyne adds to the iminium ion, yielding the propargylamine product.

Yields and Scope

  • The reaction yields propargylamines in 46–98% isolated yields depending on substrates and conditions.
  • Phenylacetylene and substituted phenylacetylenes give high yields (up to 98%).
  • The method tolerates various secondary amines and vinyl ketone derivatives.

Representative Data Table

Entry Amine Alkyne Vinyl Ketone Catalyst (mol %) Temp (°C) Time (h) Yield (%)
1 Dimethylamine Phenylacetylene Methyl vinyl ketone CuCl (10) 100 12 98
2 Morpholine p-Fluorophenylacetylene 3-Pentene-2-one CuCl (10) 100 12 81
3 Pyrrolidine Phenylacetylene Mesityl oxide CuCl (10) 25 6–12 46–77

Note: Dimethylamine specifically can be used in place of other secondary amines to yield this compound under analogous conditions.

Synthesis via Direct Amination of 1-Phenylprop-2-yn-1-amine

Preparation of 1-Phenylprop-2-yn-1-amine

  • Starting from N-(1-phenylprop-2-yn-1-yl)acetamide, hydrolysis under acidic conditions (3 N HCl, 70 °C, 18 h) followed by basification yields 1-phenylprop-2-yn-1-amine.
  • Extraction and drying afford the amine in sufficiently pure form for further reaction.

Amination to this compound

  • The primary amine can be reacted with dimethylamine sources or undergo reductive amination to install the dimethylamino group.
  • Alternative methods include nucleophilic substitution on propargyl halides with dimethylamine.

Sonogashira Coupling Followed by Amination

  • Propargylic amines can be synthesized via Sonogashira cross-coupling of aryl iodides with propargylic ureas or amines.
  • Catalysts include PdCl2, CuI, and triethylamine as base under inert atmosphere.
  • The resulting propargylic amines can be further transformed into dimethyl-substituted derivatives by methylation or amination steps.

One-Pot Multicomponent Reaction Using Calcium Carbide

  • A sustainable method involves calcium carbide as an acetylene source reacting with benzaldehyde and dimethylamine under copper halide catalysis.
  • Conditions: CuCl catalyst (5–10 mol %), solvent such as dimethylformamide or dimethyl sulfoxide, 80–85 °C, 18–72 hours.
  • This method provides aminopropynes including this compound with yields ranging from 30% to over 90% depending on solvent and reaction time.
  • Advantages include cost efficiency and safer handling compared to acetylene gas.

Summary Table of Preparation Methods

Method Key Reagents Catalyst & Conditions Yield Range (%) Notes
Copper-catalyzed Michael addition Secondary amine, phenylacetylene, vinyl ketone CuCl (5–10 mol %), toluene/DCM, 25–100 °C, 6–12 h 46–98 High selectivity, broad substrate scope
Hydrolysis and amination N-(1-phenylprop-2-yn-1-yl)acetamide, HCl, dimethylamine Acid hydrolysis, basification, amination steps Moderate to high Requires multiple steps
Sonogashira coupling + amination Aryl iodide, propargylic urea, PdCl2, CuI, Et3N Room temp, inert atmosphere Moderate (42–55) Useful for complex derivatives
Calcium carbide multicomponent Calcium carbide, benzaldehyde, dimethylamine CuCl catalyst, DMF/DMSO, 80–85 °C, 18–72 h 30–90+ Sustainable, cost-effective

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1-phenylprop-2-yn-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve standard laboratory conditions.

Major Products

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives of this compound .

Scientific Research Applications

Dimethyl(1-phenylprop-2-yn-1-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various organic compounds.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl(1-phenylprop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, affecting the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmacological studies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Nitrogen Key Functional Groups Molecular Weight (g/mol) Notable Applications/Findings
Dimethyl(1-phenylprop-2-yn-1-yl)amine Two methyl groups Phenyl, propargyl 173.24 (estimated) Precursor for triazole derivatives
N,N-Diethyl-3-phenylprop-2-yn-1-amine Two ethyl groups Phenyl, propargyl 201.29 Enhanced lipophilicity for drug delivery
1-Phenylpropan-2-amine Hydrogen Phenyl, secondary amine 135.21 API building block; chiral center
N-Methyl-N-prop-2-ynylprop-2-yn-1-amine Two propargyl groups Bis-propargyl 121.18 Cross-linking agent in polymers
(1-Aminopropan-2-yl)dimethylamine Two methyl groups Primary and tertiary amine 102.18 Chelating agent; intermediate in synthesis

Spectroscopic and Physical Properties

  • NMR Signatures : The methyl groups in this compound resonate at δ 2.34 ppm ($ ^1H $-NMR), similar to dimethylprop-2-ynylamine derivatives. In contrast, N,N-diethyl analogues show upfield shifts for ethyl protons (δ 1.0–1.5 ppm) .
  • Boiling Points : Tertiary propargylamines generally exhibit lower boiling points than primary amines (e.g., 1-phenylpropan-2-amine) due to reduced hydrogen bonding .

Pharmacological and Industrial Relevance

  • Drug Design : The phenylpropargylamine scaffold is explored in central nervous system (CNS) drug candidates. However, this compound’s tertiary structure may reduce blood-brain barrier penetration compared to primary amines like 1-phenylpropan-2-amine .
  • Material Science: The alkyne group enables incorporation into conductive polymers, a feature shared with N-methyl-N-prop-2-ynylprop-2-yn-1-amine but absent in non-propargyl analogues .

Biological Activity

Dimethyl(1-phenylprop-2-yn-1-yl)amine, also known as a derivative of propargylamine, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a phenyl group and an alkyne, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H15N\text{C}_12\text{H}_{15}\text{N}

This structure features a dimethylamino group attached to a propargyl moiety, which is significant for its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, studies on related propargylamines have shown their ability to induce apoptosis in cancer cell lines. These compounds often act by modulating apoptotic pathways, including the activation of caspases and degradation of anti-apoptotic proteins such as cIAP1 .

Case Study: Induction of Apoptosis

In a study involving MDA-MB-231 breast cancer cells, compounds analogous to this compound were found to induce cell death in a dose-dependent manner. The treatment with these compounds resulted in significant activation of caspase-3 and cleavage of PARP, indicating their potential as anticancer agents .

2. Neuroprotective Effects

The neuroprotective properties of propargylamines have been well-documented. They are believed to exert their effects through inhibition of neuroinflammatory pathways and protection against oxidative stress. For example, certain derivatives have shown efficacy in protecting neuronal cells from apoptosis induced by amyloid-beta peptide toxicity .

Mechanistic Insights

Mechanistic studies suggest that these compounds may inhibit the NF-kB signaling pathway, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) .

Pharmacological Profiles

The following table summarizes key pharmacological activities related to this compound:

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
NeuroprotectionInhibition of NF-kB signaling
Anti-inflammatoryReduction in ROS production

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of propargyl bromides with amines under basic conditions. Variations in substituents on the phenyl ring can significantly alter the biological activity and selectivity for various targets.

Synthesis Example:

A common synthetic route involves the alkylation of dimethylamine with 1-bromo-1-(phenyl)prop-2-yne under conditions that favor nucleophilic substitution.

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